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Compound of Interest |

Compound Name: (H-Cys-OMe)2.2HCI
CAS No.: 144000-36-2
Cat. No.: B613291
. J

Compound: L-Cystine Dimethyl Ester Dihydrochloride CAS: 32854-09-4 Molecular Formula:
CsH16N204S2[1]-:2HCI Core Application: Peptide synthesis intermediate, prodrug precursor,
redox-sensitive crosslinker.

Executive Summary & Chemical Identity

(H-Cys-OMe)2-2HCI is the dihydrochloride salt of the disulfide dimer of L-cysteine methyl ester.
Its stability is governed by three competing electrophilic/nucleophilic sites:

o The Methyl Ester: Susceptible to hydrolysis (saponification) and aminolysis.

o The Disulfide Bridge: Susceptible to redox cleavage and thiol-disulfide exchange
(scrambling).

e The Ammonium Group: The protonation state (controlled by pH) acts as the "on/off" switch
for the molecule's reactivity.

Key Stability Takeaway: The compound is kinetically stable only when the amine is protonated
(pH < 4.0) and stored dry. At neutral or basic pH, the deprotonated amine triggers rapid self-
polymerization and hydrolysis.

pH-Dependent Stability Matrix[2]
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The stability of (H-Cys-OMe):z is non-linear relative to pH.[2] The following table summarizes

the degradation kinetics and dominant mechanisms at various pH levels.

Stability Dominant
pH Range .
Status Species

Primary
Degradation
Mechanism

Half-Life (

) Estimate*

<2.0 High Stability (Fully
Protonated)

Acid-catalyzed
hydrolysis (Very
Slow)

> 30 Days
(Solution)

3.0-5.0 Metastable

Equilibrium

Slow Hydrolysis;
Trace Disulfide

Exchange

24 — 48 Hours

6.0-7.5 Low Stability (Free Base)

Polymerization
(Intermolecular
Aminolysis) &
Hydrolysis

< 4 Hours

>8.0 Critical Instability / Thiolate

Rapid
Saponification &
Disulfide

Scrambling

< 30 Minutes

*Estimates based on general amino acid ester kinetics in aqueous solution at 25°C.

Degradation Mechanisms: A Deep Dive

A. The "Free Base" Cascade (pH > 6.0)

The dihydrochloride salt (.2HCI) locks the amine groups in a protonated state (

), rendering them non-nucleophilic. As pH rises above 6.0 (approaching the pKa of the

-amine, ~7.5), the amine deprotonates (

).
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Unlike linear dipeptides which form Diketopiperazines (DKP) via intramolecular "backbiting,"
(H-Cys-OMe)z is a dimer. It cannot cyclize directly. Instead, the free amine of one molecule
attacks the methyl ester of a neighboring molecule.

o Result: Formation of oligomers and polymers (poly-cysteine methyl ester networks).
e Visual Indicator: Solution becomes cloudy or precipitates/gels.

B. Base-Catalyzed Hydrolysis (Saponification)

At pH > 8.0, the hydroxide ion (

) acts as a potent nucleophile, attacking the ester carbonyl directly.

e Reaction:

(L-Cystine) +

o Consequence: Loss of the protecting group, rendering the molecule useless for ester-
requiring synthesis steps.

C. Disulfide Scrambling (Thiol-Disulfide Exchange)

At basic pH, trace amounts of free thiols (generated via hydrolysis or reduction) exist as thiolate
anions (

). These are aggressive nucleophiles that attack the disulfide bond of (H-Cys-OMe)2.

¢ Mechanism:

o Result: If other thiols are present, you get mixed disulfides. If pure, you get racemization or
oligomerization.

Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental
pH.
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Figure 1: Divergent degradation pathways of L-Cystine dimethyl ester. Note the distinct shift
from stability in acid to polymerization/hydrolysis in base.

Experimental Protocols

To ensure data integrity, analytical workflows must "freeze" the equilibrium immediately upon
sampling.

Protocol A: HPLC Stability Assay
Objective: Quantify (H-Cys-OMe)z vs. L-Cystine (hydrolysis product).
» Mobile Phase Preparation:

o Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2). Critical: The acid stabilizes the

sample on-column.
o Phase B: 0.1% TFA in Acetonitrile.
o Sample Preparation (The "Quench” Step):

o If sampling from a neutral/basic reaction mixture, immediately dilute the aliquot 1:10 into
0.1 M HCl or 1% TFA.
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o Why: This instantly protonates the amines and neutralizes hydroxide, stopping hydrolysis
and polymerization dead in its tracks.

o Chromatography:
o Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

o Gradient: 0% to 40% B over 15 minutes. (Cystine species are polar; high organic is not
needed).

o Detection: UV at 210 nm (amide/ester bond) and 254 nm (disulfide weak absorbance).

Protocol B: Solubility & Handling

Objective: Dissolving without degrading.

¢ Solvent Choice: Always use degassed water or buffer. Oxygen promotes disulfide
oxidation/scrambling.

e Dissolution:

o Dissolve the .2HCI salt in water. The natural pH will be acidic (~ pH 2-3). Do not adjust pH
upward until the exact moment of reaction.

o If a neutral solution is required, add the base (e.g., TEA or NaOH) dropwise immediately
before use. Do not store the neutralized solution.

Storage Recommendations

o State: Solid powder.

o Temperature: -20°C (Desiccated).

o Atmosphere: Argon or Nitrogen blanket (prevents moisture absorption and oxidation).
o Shelf-Life:

o Solid (Desiccated, -20°C): > 2 years.[1][3][4][5]
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o Solution (Acidic, 4°C): ~1 week.[6]
o Solution (Neutral/Basic): Use immediately (< 1 hour).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

L -Cystine dimethyl ester = 95 32854-09-4 [sigmaaldrich.com]

researchgate.net [researchgate.net]

H-Cys-OMe.HCI | C4H10CINO2S | CID 73994924 - PubChem [pubchem.ncbi.nlm.nih.gov]
reddit.com [reddit.com]

pmc.ncbi.nlm.nih.gov [pmc.ncbi.nim.nih.gov]

researchgate.net [researchgate.net]

researchgate.net [researchgate.net]

© N o o A W bdh PF

. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by
ESI Microdroplet Deposition - PMC [pmc.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.researchgate.net/publication/359448552_Impact_of_preparation_pH_and_temperature_on_amino_acid_stability_of_highly_concentrated_cell_culture_feed_media
https://www.researchgate.net/publication/17711862_The_Stability_of_Cysteine_and_Cystine_during_Acid_Hydrolysis_of_Proteins_and_Peptides
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492406/
https://www.sigmaaldrich.com/US/en/product/aldrich/857327
https://pubchem.ncbi.nlm.nih.gov/compound/H-Cys-OMe.HCl
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492406/
https://www.sigmaaldrich.com/US/en/product/aldrich/857327
https://pubs.rsc.org/en/content/articlehtml/2020/sc/c9sc05267d
https://pubchem.ncbi.nlm.nih.gov/compound/H-Cys-OMe.HCl
https://pubchem.ncbi.nlm.nih.gov/compound/H-Cys-OMe.HCl
https://pubchem.ncbi.nlm.nih.gov/compound/H-Cys-OMe.HCl
https://www.benchchem.com/product/b613291?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/product/aldrich/857327
https://www.researchgate.net/publication/6902367_Synthesis_and_chemical_stability_of_a_disulfide_bond_in_a_model_cyclic_pentapeptide_Cyclo14-Cys-Gly-Phe-Cys-Gly-OH
https://pubchem.ncbi.nlm.nih.gov/compound/H-Cys-OMe.HCl
https://www.reddit.com/r/Mcat/comments/vumskn/why_isnt_the_formation_of_disulfide_bridges_ph/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773959/
https://www.researchgate.net/publication/359448552_Impact_of_preparation_pH_and_temperature_on_amino_acid_stability_of_highly_concentrated_cell_culture_feed_media
https://www.researchgate.net/publication/17711862_The_Stability_of_Cysteine_and_Cystine_during_Acid_Hydrolysis_of_Proteins_and_Peptides
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12492406/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 9. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s -
Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]

o To cite this document: BenchChem. [Technical Guide: Stability Profile of (H-Cys-
OMe)2-2HCI[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613291#stability-of-h-cys-ome-2-2hcl-at-different-ph-
values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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